molecular formula C11H15N3O4S B4013436 N-(4-nitrophenyl)piperidine-1-sulfonamide

N-(4-nitrophenyl)piperidine-1-sulfonamide

Cat. No.: B4013436
M. Wt: 285.32 g/mol
InChI Key: KHHGUYDZFNKACA-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)piperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, and a sulfonamide group attached to a 4-nitrophenyl group. Sulfonamides have been extensively studied for their antimicrobial, antifungal, and anticancer properties .

Safety and Hazards

Similar compounds can pose various safety hazards, such as skin and eye irritation, and respiratory system toxicity .

Future Directions

Research on similar compounds often focuses on their potential applications in various fields, such as the synthesis of diverse bioactive heterocyclic scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)piperidine-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is often purified using industrial-scale crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used but generally result in substituted sulfonamides.

    Coupling: The major products are biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)piperidine-1-sulfonamide
  • N-(4-nitrophenyl)morpholine-1-sulfonamide
  • N-(4-nitrophenyl)pyrrolidine-1-sulfonamide

Uniqueness

This compound is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and has a different spectrum of activity .

Properties

IUPAC Name

N-(4-nitrophenyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c15-14(16)11-6-4-10(5-7-11)12-19(17,18)13-8-2-1-3-9-13/h4-7,12H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHGUYDZFNKACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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